N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine
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Overview
Description
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an asparaginyl-alanine dipeptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then coupled with the asparaginyl-alanine dipeptide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to handle the synthesis in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially affecting their activity. The peptide portion of the molecule can interact with biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-valine
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-leucine
Uniqueness
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is unique due to its specific combination of a trifluoromethylphenyl group with an asparaginyl-alanine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
701200-34-2 |
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Molecular Formula |
C15H18F3N3O4 |
Molecular Weight |
361.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-4-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18F3N3O4/c1-8(14(24)25)21-13(23)11(6-12(19)22)20-7-9-2-4-10(5-3-9)15(16,17)18/h2-5,8,11,20H,6-7H2,1H3,(H2,19,22)(H,21,23)(H,24,25)/t8-,11-/m0/s1 |
InChI Key |
DKDYJIIGLFIZFD-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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